molecular formula C19H23ClN2O2 B5759119 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol

2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol

Cat. No. B5759119
M. Wt: 346.8 g/mol
InChI Key: ATKYHVZXULZCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol, also known as cloperastine, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the family of piperazine derivatives and is used primarily as an antitussive agent. In

Scientific Research Applications

Cloperastine has been studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in treating coughs, especially those associated with respiratory tract infections. It has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

Mechanism of Action

Cloperastine exerts its antitussive effect by acting on the cough reflex arc. It acts on the sensory nerve endings in the respiratory tract to decrease the sensitivity of the cough reflex. It also acts on the central nervous system to suppress coughing.
Biochemical and Physiological Effects:
Cloperastine has been found to have minimal sedative effects and does not cause addiction or dependence. It has a low potential for abuse and is considered safe for use in humans. It has been found to be well-tolerated and has a good safety profile.

Advantages and Limitations for Lab Experiments

Cloperastine has several advantages for use in laboratory experiments. It is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. However, there are also some limitations to its use in laboratory experiments. It has a short half-life and may require frequent dosing. It may also have some variability in its effects depending on the individual and the medical condition being studied.

Future Directions

There are several future directions for the study of 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol. It may be studied further for its potential use in the treatment of other respiratory disorders, such as chronic bronchitis and emphysema. It may also be studied for its potential use in the treatment of other medical conditions, such as neuropathic pain and anxiety disorders. Further research may also be conducted to optimize its dosing and to better understand its mechanism of action.

Synthesis Methods

Cloperastine can be synthesized by reacting 4-chlorophenol with benzyl chloride in the presence of a base to obtain 4-chlorobenzyl phenyl ether. This intermediate is then reacted with 3-(4-chlorophenoxy)benzyl chloride in the presence of sodium hydride to obtain 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol.

properties

IUPAC Name

2-[4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c20-17-4-6-18(7-5-17)24-19-3-1-2-16(14-19)15-22-10-8-21(9-11-22)12-13-23/h1-7,14,23H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKYHVZXULZCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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